2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzene ring substituted with methoxy (2-position) and methyl (5-position) groups. The sulfonamide moiety is linked to a phenyl group, which is further connected to a pyridazine ring bearing a morpholine substituent at the 6-position.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-16-6-8-20(29-2)21(14-16)31(27,28)25-18-5-3-4-17(15-18)19-7-9-22(24-23-19)26-10-12-30-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJPHAYVTZNOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the pyridazinyl and morpholinyl groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to 2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by interfering with specific signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
- Antimicrobial Properties : Sulfonamides have historically been used as antimicrobial agents. The specific compound may possess similar properties, making it a candidate for developing new antibiotics, particularly against resistant bacterial strains. Studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may target kinases or other proteins critical in cancer and inflammatory diseases, potentially leading to new therapeutic approaches.
Biological Studies
- Cellular Mechanisms : Investigations into the cellular mechanisms of action reveal that this compound may modulate various biological processes, including apoptosis and cell cycle regulation. Its interaction with cellular receptors or enzymes can lead to significant biological effects, which are crucial for understanding its therapeutic potential .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is essential for evaluating its suitability as a drug candidate. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for predicting clinical efficacy and safety .
Materials Science
- Polymer Chemistry : Due to its unique chemical properties, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength, making it suitable for various industrial applications .
- Nanotechnology : The compound's functional groups allow for potential applications in nanotechnology, particularly in creating nanocarriers for drug delivery systems. By modifying its structure, researchers can design nanoparticles that improve the solubility and bioavailability of poorly soluble drugs .
Case Studies
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The pyridazinyl and morpholinyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Sulfonyl Derivatives (Compounds 3s and 3t)
Structural Features :
- Core : Benzimidazole (two fused benzene rings with two nitrogen atoms) vs. pyridazine (six-membered ring with two adjacent nitrogen atoms) in the target compound.
- Substituents: 3s/3t: Dimethylamino and methoxy groups on the benzene-sulfonyl moiety; sulfinyl and pyridylmethyl groups on the benzimidazole. Target: Methoxy and methyl groups on the benzene-sulfonamide; morpholine on pyridazine.
- Functional Groups : Sulfonyl/sulfinyl in 3s/3t vs. sulfonamide in the target compound.
Physicochemical Data :
- 3s/3t: Melting point = 92–96°C; NMR signals for methoxy (δ 3.75) and dimethylamino (δ 3.02/3.03) groups .
- Target: No melting point or NMR data provided in evidence, but the sulfonamide group likely enhances solubility compared to sulfonyl/sulfinyl derivatives.
Pharmacological Implications :
- Benzimidazole derivatives (e.g., 3s/3t) are often explored as proton pump inhibitors or antimicrobial agents due to their heterocyclic core. The target compound’s pyridazine-morpholine motif may confer selectivity for kinases or phosphodiesterases, though specific activity data are unavailable .
Vebreltinib (4-Amino-N-[4-(Methoxymethyl)Phenyl]-7-(1-Methylcyclopropyl)-6-[3-(Morpholin-4-yl)Prop-1-yn-1-yl]-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxamide)
Structural Features :
- Core : Pyrrolo[2,3-d]pyrimidine (fused pyrrole-pyrimidine) vs. pyridazine in the target compound.
- Substituents :
- Vebreltinib : Morpholinylpropynyl, methoxymethylphenyl, and methylcyclopropyl groups.
- Target : Morpholinylpyridazine and methoxy/methyl-substituted benzene sulfonamide.
- Functional Groups : Carboxamide in vebreltinib vs. sulfonamide in the target compound.
Pharmacological Activity :
- Vebreltinib is a tyrosine kinase inhibitor (TKI) with antineoplastic activity, approved for clinical use. The morpholinylpropynyl group enhances kinase binding, while the carboxamide stabilizes interactions with ATP-binding pockets .
- The target compound’s sulfonamide group may favor interactions with zinc-containing enzymes (e.g., carbonic anhydrases) or proteases, differing from vebreltinib’s kinase inhibition.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Diversity : The target compound’s pyridazine-morpholine-sulfonamide architecture distinguishes it from benzimidazole-based sulfonyl derivatives (e.g., 3s/3t) and carboxamide-containing TKIs (e.g., vebreltinib).
- Therapeutic Potential: While vebreltinib’s morpholinylpropynyl group is critical for kinase inhibition, the target compound’s morpholinylpyridazine may target enzymes with larger active sites, such as phosphodiesterases or carbonic anhydrases.
- Synthetic Feasibility : The 87% yield reported for 3s/3t synthesis suggests that similar sulfonamide derivatives could be synthesized efficiently, though purification challenges may arise due to the target’s polar groups.
Biological Activity
2-Methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a sulfonamide group and a morpholine moiety, suggests various biological activities, particularly in the fields of oncology and inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group mimics natural substrates, enabling enzyme inhibition or receptor blocking. The morpholine and pyridazine rings enhance binding affinity and selectivity, which are crucial for its pharmacological effects.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For instance, compounds with similar structures have shown IC50 values ranging from nanomolar to micromolar levels against various targets:
| Compound | Target Enzyme | IC50 (nM/µM) | Reference |
|---|---|---|---|
| Compound A | p38 MAPK | 53 nM | |
| Compound B | CA IX | 10.93 - 25.06 nM | |
| Compound C | CA II | 1.55 - 3.92 µM |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MDA-MB-231, exhibiting a significant increase in annexin V-FITC positivity compared to controls. This suggests its potential as an anti-cancer agent through apoptosis induction.
3. Anti-inflammatory Effects
Similar compounds have shown efficacy in reducing inflammation markers such as TNFα and IL-1 in cellular models. For example, a related compound exhibited an IC50 of 0.004 µM against p38 MAPK, leading to decreased TNFα production in LPS-treated mice after oral administration .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study involving the structural analogs of the target compound demonstrated their ability to inhibit the proliferation of various cancer cell lines (e.g., colon adenocarcinoma, lung adenocarcinoma). The most potent analog showed an IC50 value of approximately 92.4 µM across multiple cell lines .
Case Study 2: Mechanistic Insights
Docking studies have elucidated the binding interactions between the compound and its target enzymes. The morpholine moiety was found to form critical hydrogen bonds with amino acid residues within the active site of the enzyme, enhancing binding affinity and specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
